2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one
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Overview
Description
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a pyrazole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring and the subsequent construction of the pyrimidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This often includes scaling up the reactions, using more efficient catalysts, and employing advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
- 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one stands out due to its unique combination of functional groups and structural features
Biological Activity
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C12H15N5O with a molecular weight of approximately 245.28 g/mol. Its structure features a pyrimidine ring substituted with a pyrazole moiety, which is known for conferring various biological activities.
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For example, studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, compounds similar to this compound demonstrated up to 85% inhibition of these cytokines at specific concentrations, indicating strong anti-inflammatory potential .
2. Anticancer Properties
The compound has been evaluated for its anticancer activity against various human cancer cell lines. In vitro studies have shown that modifications in the pyrazole structure can enhance antiproliferative effects. For instance, one derivative exhibited potent activity against A549 (lung cancer) and HT-1080 (fibrosarcoma) cell lines, suggesting that the compound may disrupt microtubule dynamics similarly to established chemotherapeutics .
3. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented extensively. Studies have reported that certain compounds within this class display significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the pyrazole ring appears to enhance this activity .
The biological activities of this compound are largely attributed to its ability to interact with various biological targets:
- Cytokine Inhibition : The compound modulates inflammatory pathways by inhibiting the synthesis or action of cytokines.
- Microtubule Disruption : Similar to other anticancer agents, it may interfere with microtubule assembly, leading to cell cycle arrest in cancer cells.
Case Studies
Several studies have highlighted the potential applications of this compound:
Properties
IUPAC Name |
2-(5-amino-3-cyclopropylpyrazol-1-yl)-4-propyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-2-3-9-6-12(19)16-13(15-9)18-11(14)7-10(17-18)8-4-5-8/h6-8H,2-5,14H2,1H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYPRDWFXKAONH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.